molecular formula C22H22ClN5O2S B11050277 N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide

N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide

Cat. No.: B11050277
M. Wt: 456.0 g/mol
InChI Key: UFXJGRISAZAQAY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Attachment of the Acetamide Moiety: The acetamide group is attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Agriculture: The compound can serve as a precursor for the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups, which can confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22ClN5O2S

Molecular Weight

456.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C22H22ClN5O2S/c1-13-6-8-15(9-7-13)12-31-22-26-21-25-20(30)16(11-28(21)27-22)10-19(29)24-18-5-3-4-17(23)14(18)2/h3-9,16H,10-12H2,1-2H3,(H,24,29)(H,25,26,27,30)

InChI Key

UFXJGRISAZAQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3CC(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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